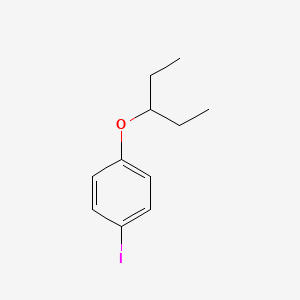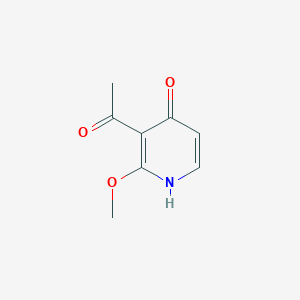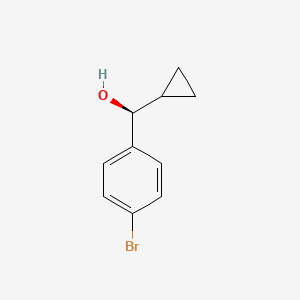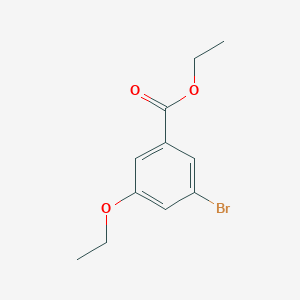
(2,3-Dichlorophenyl)-(4-hydroxypiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-Dichlorophenyl)-(4-hydroxypiperidin-1-yl)methanone is a chemical compound that belongs to the class of phenylpiperazines This compound is characterized by the presence of a dichlorophenyl group attached to a piperidine ring with a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dichlorophenyl)-(4-hydroxypiperidin-1-yl)methanone typically involves the reaction of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. The reaction is carried out under controlled conditions, with the charging temperature ranging from 90-120°C and the reaction temperature between 120-220°C . The reaction mixture is then treated with a suitable solvent to obtain the desired product with high purity.
Industrial Production Methods
For industrial production, the preparation method involves reacting diethanolamine and hydrogen bromide at high temperature, followed by the addition of 2,3-dichloroaniline. The reaction is maintained until completion, and the product is isolated through vacuum rectification . This method offers advantages such as low raw material cost, high product purity, and yield, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
(2,3-Dichlorophenyl)-(4-hydroxypiperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃) are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
(2,3-Dichlorophenyl)-(4-hydroxypiperidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates.
作用機序
The mechanism of action of (2,3-Dichlorophenyl)-(4-hydroxypiperidin-1-yl)methanone involves its interaction with specific molecular targets. It has been shown to act as a partial agonist of dopamine D2 and D3 receptors . This interaction modulates the dopaminergic pathways, which are involved in various physiological processes, including mood regulation and motor control.
類似化合物との比較
Similar Compounds
2,3-Dichlorophenylpiperazine: A precursor in the synthesis of aripiprazole and acts as a partial agonist of dopamine receptors.
3,4-Dichlorophenylpiperazine: Known for its activity as a serotonin releaser and β1-adrenergic receptor blocker.
3,4,5-Trichlorophenylpiperazine: Exhibits unique structural properties and has been studied for its potential therapeutic applications.
Uniqueness
(2,3-Dichlorophenyl)-(4-hydroxypiperidin-1-yl)methanone is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to interact with dopamine receptors sets it apart from other similar compounds, making it a valuable candidate for further research and development.
特性
分子式 |
C12H13Cl2NO2 |
|---|---|
分子量 |
274.14 g/mol |
IUPAC名 |
(2,3-dichlorophenyl)-(4-hydroxypiperidin-1-yl)methanone |
InChI |
InChI=1S/C12H13Cl2NO2/c13-10-3-1-2-9(11(10)14)12(17)15-6-4-8(16)5-7-15/h1-3,8,16H,4-7H2 |
InChIキー |
BZEXJSZAMCZGGU-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1O)C(=O)C2=C(C(=CC=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 2-[(4-piperidinylcarbonyl)amino]benzoate](/img/structure/B13890460.png)







![Tert-butyl 7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B13890515.png)


